REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[CH:13][CH:12]=1>ClCCl>[Br:1][CH2:2][C:3]([C:17]1[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:10])[C:19]=2[CH:18]=1)=[O:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
16.14 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
21.36 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a manner similar to
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
it was poured onto ice-water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (2×250 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (200 ml), saturated aqueous sodium hydrogencarbonate solution (2×200 ml) and saturated aqueous sodium chloride solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC2=C(S1)C=CC=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |